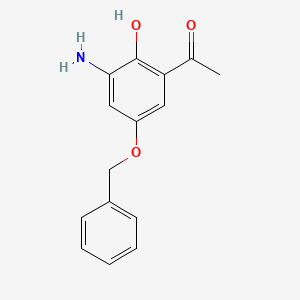

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNDAASEYRABBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610518 | |

| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861841-90-9 | |

| Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Preparation Routes and Reaction Conditions

Amination and Nitration Steps

Selective Nitration: The amino group is often introduced through a regioselective nitration of a hydroxypropiophenone precursor, for example, 3’-hydroxypropiophenone, under carefully controlled temperature conditions (-25 °C to reflux, preferably -15 °C to 15 °C) to minimize formation of positional isomers and maximize yield of the 3-nitro derivative.

Reduction of Nitro to Amino: The nitro group is subsequently reduced to an amino group using common reducing agents such as catalytic hydrogenation (Pd/C and H2) or chemical reductants like sodium dithionite or iron/acetic acid systems, depending on scale and sensitivity.

Benzyloxy Group Introduction (O-Alkylation)

The benzyloxy group at the 5-position is introduced by nucleophilic substitution (O-alkylation) of the corresponding phenolic hydroxyl group using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Typical conditions involve stirring at room temperature or slightly elevated temperatures (25-60 °C) for several hours until completion.

Detailed Stepwise Synthesis Example

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | Nitrating agent (e.g., HNO3/H2SO4) at -15 to 15 °C | Regioselective nitration at 3-position |

| 2 | Reduction | Pd/C, H2 or chemical reductant | Conversion of nitro to amino group |

| 3 | O-Alkylation | Benzyl bromide, K2CO3, DMF, room temp | Introduction of benzyloxy group at 5-position |

| 4 | Purification | Filtration, extraction with methylene chloride, chromatography | Isolation of pure 1-(3-amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone |

Purification and Characterization

Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures (e.g., 2:1) is commonly employed to purify the final compound.

Characterization: Confirmatory analyses include:

Nuclear Magnetic Resonance (NMR): Proton and carbon NMR to verify substitution pattern and chemical shifts consistent with acetyl, amino, benzyloxy, and hydroxy groups.

Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.

Research Findings and Optimization Notes

Regioselectivity: Controlling nitration temperature and reagent concentration is critical to avoid regioisomer formation, which complicates purification and reduces yield.

Base Selection: Potassium carbonate is preferred for O-alkylation due to its moderate basicity and compatibility with benzyl halides.

Solvent Effects: Polar aprotic solvents such as DMF enhance nucleophilicity of phenolate ions, improving benzyloxy group introduction efficiency.

Scale-up Considerations: Avoiding cumbersome column chromatography by optimizing reaction conditions to minimize side products is essential for industrial preparation.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of a quinone derivative.

Reduction: Formation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanol.

Substitution: Formation of N-acyl or N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the class of organic compounds known as phenols, characterized by the presence of hydroxyl groups attached to aromatic rings. Its molecular formula is with a molecular weight of approximately 257.28 g/mol. The unique structure of this compound allows for diverse interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis.

Pharmaceutical Intermediate

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone serves primarily as a pharmaceutical intermediate. It is crucial in the synthesis of various bioactive compounds that are used in drug development. The compound’s ability to act as a versatile building block enables the creation of novel drugs with improved efficacy and safety profiles .

Drug Discovery

In drug discovery, this compound is utilized to explore and optimize structure-activity relationships (SAR) of potential drug candidates. Researchers modify its chemical structure to enhance biological activity, aiming to develop new therapies for diseases such as cancer and neurodegenerative disorders . For instance, studies have shown its potential in synthesizing inhibitors for fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .

Medicinal Chemistry

The compound is instrumental in medicinal chemistry research, allowing scientists to design and synthesize new molecules with specific biological activities. By functionalizing its structure, researchers can improve the potency, selectivity, and bioavailability of resultant compounds. This adaptability makes it a key player in the development of targeted therapies .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Study on FAAH Inhibition : Research indicated that modifications to this compound could yield potent FAAH inhibitors with restricted access to the central nervous system (CNS). Such inhibitors demonstrated significant anti-hyperalgesic effects in animal models, suggesting potential therapeutic applications in pain management .

- Synthesis of Novel Compounds : A series of derivatives were synthesized from this compound, showcasing its versatility as a precursor for developing new pharmacological agents. These derivatives exhibited varied biological activities, reinforcing the importance of structural modifications in enhancing drug efficacy .

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone (CAS: 871101-87-0)

- Key Differences : The benzyloxy group is at position 4 instead of 3.

- The similarity score (0.76) suggests moderate structural overlap but distinct physicochemical properties .

1-[5-Hydroxy-2-(phenylmethoxy)phenyl]ethanone (CAS: 83069-04-9)

- Key Differences: Lacks the amino group at position 3.

- Impact: The absence of -NH2 reduces hydrogen-bonding capacity and basicity. Molecular weight is lower (242.27 vs. 257.28), reflecting the missing amino group. Synthesis involves hydrolysis of acetylated precursors, differing from the target compound’s likely amination pathways .

Functional Group Variations

1-(2-Hydroxyphenyl)ethanone (CAS: 118-93-4)

- Key Differences : Simplest analog with only a hydroxyl group at position 2.

- Impact: Lacking amino and benzyloxy groups, it has a lower molecular weight (136.15 g/mol) and higher volatility. Widely detected in atmospheric aerosols, unlike the more complex target compound .

1-(3-Acetyl-2-hydroxy-5-methylphenyl)ethanone (CAS: 55108-28-6)

Complex Derivatives

1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone (CAS: N/A)

- Key Differences : Additional 4-methylphenyl substituent on the ketone.

- Impact : Increased molecular weight (332.40 g/mol) and steric bulk may hinder crystallization or diffusion in biological systems. Likely used in specialized organic synthesis due to extended conjugation .

1-(5-Amino-3-hydroxy[1,1'-biphenyl]-2-yl)ethanone

- Key Differences : Biphenyl backbone replaces the benzyloxy group.

- Synthesis involves hydrogenolysis, differing from the target compound’s benzyloxy-introduction methods .

Comparative Data Table

Research Findings and Implications

- Reactivity: The amino group in the target compound enables functionalization (e.g., acylation), while the benzyloxy group offers a site for deprotection in multi-step syntheses .

- Solubility: Compared to simpler analogs like 1-(2-hydroxyphenyl)ethanone, the target compound’s benzyloxy group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

- Toxicity: Hazard statements (H302, H312, H332) indicate oral, dermal, and inhalation toxicity risks, necessitating careful handling compared to non-amino analogs .

Biologische Aktivität

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, also known by its CAS number 861841-90-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a pharmaceutical intermediate, its synthesis, and various research findings related to its applications in drug development.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenols. Its unique structure allows it to serve as a versatile building block for synthesizing bioactive compounds. The molecular formula is CHNO, with a molecular weight of 257.28 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 257.28 g/mol |

| CAS Number | 861841-90-9 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell growth. In vitro studies demonstrated that certain derivatives could suppress the growth of cancer cells at nanomolar concentrations .

The biological activity of this compound can be attributed to its ability to modulate various biological targets. It has been utilized in the synthesis of novel drugs aimed at enhancing potency and selectivity against specific diseases. The structure-activity relationship (SAR) studies emphasize the importance of functional groups in determining the biological efficacy of phenolic compounds .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. For example, hydrazone derivatives related to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. These compounds also exhibited antioxidant activities, protecting neuronal cells from oxidative stress .

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Research

A study synthesized various derivatives based on the structure of this compound and tested their efficacy against different cancer cell lines. Results indicated that certain modifications significantly enhanced their anticancer activity by targeting specific pathways involved in cell proliferation and survival.

Case Study 2: Neurodegenerative Disease Models

In another study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of modified phenolic compounds derived from this compound. The results showed a marked reduction in cell death under oxidative stress conditions, highlighting the compound's potential for therapeutic applications in neuroprotection.

Q & A

Q. What are the standard synthetic routes for 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone?

The compound is synthesized via a multi-step approach:

- Step 1 : Nitration and reduction of a phenolic precursor to introduce the amino group.

- Step 2 : Friedel-Crafts acylation using acetyl chloride to install the ethanone moiety.

- Step 3 : Benzyloxy group introduction via nucleophilic substitution (e.g., benzyl bromide with K₂CO₃ in acetone under reflux for 7 hours). Purification involves recrystallization in ethanol or column chromatography .

Q. Which spectroscopic methods confirm the structure of this compound?

- FTIR : Identifies functional groups (e.g., hydroxyl, amino, carbonyl stretches).

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

- TLC : Monitors reaction progress and purity. Advanced characterization may include ¹H/¹³C NMR for regiochemical confirmation .

Q. What purification techniques are effective post-synthesis?

- Recrystallization in ethanol removes impurities via differential solubility.

- Column Chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product from by-products.

- Steam Distillation may be used if volatile contaminants are present .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding its electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional) predicts:

Q. How to resolve contradictions in reaction yields from varying synthesis conditions?

Systematic optimization is required:

- Temperature : Higher temps (50–60°C) accelerate benzylation but may degrade heat-sensitive intermediates.

- Catalyst : AlCl₃ for Friedel-Crafts vs. milder Lewis acids for selective acylation.

- Solvent : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of the phenolic oxygen. Compare kinetic data and by-product profiles using HPLC or GC-MS .

Q. What mechanisms explain the compound’s reactivity in nucleophilic substitution?

- Amino Group : Acts as an electron donor, activating the aromatic ring toward electrophiles.

- Benzyloxy Group : Stabilizes intermediates via resonance, directing substitution to specific positions. Example: Reaction with acyl chlorides under basic conditions proceeds via a tetrahedral intermediate, with rate dependence on solvent polarity and leaving-group ability .

Q. How to design experiments to assess its antioxidant activity?

- In Vitro Assays :

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm.

- FRAP (Ferric Reducing Ability) : Quantify Fe³⁺ to Fe²⁺ reduction.

- Cell-Based Models : Use RAW 264.7 macrophages to assess inhibition of ROS (reactive oxygen species).

- Structure-Activity Relationships (SAR) : Compare with analogs lacking the hydroxyl/amino groups to isolate their contributions .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility?

Discrepancies arise from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles.

- pH Effects : Protonation of the amino group (pKa ~9–10) enhances water solubility under acidic conditions.

- Solvent Polarity : Use Hansen solubility parameters (δD, δP, δH) to rationalize solvent compatibility .

Methodological Best Practices

Q. How to optimize reaction scalability without compromising yield?

Q. What strategies mitigate toxicity risks during handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.